Benzophenone, 4-(2-hydroxybenzylidenamino)-
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Overview
Description
{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone is a Schiff base compound derived from the condensation of 2-hydroxybenzaldehyde and aniline derivatives. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone typically involves the condensation reaction between 2-hydroxybenzaldehyde and aniline derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
{3,4-Bis[(2-hydroxybenzylidene)amino]phenyl}phenylmethanone: Another Schiff base with similar properties and applications.
1-{4-[(2-hydroxybenzylidene)amino]phenyl}ethanone oxime: A related compound with similar chemical structure and reactivity.
Uniqueness
{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .
Properties
Molecular Formula |
C20H15NO2 |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
[4-[(2-hydroxyphenyl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H15NO2/c22-19-9-5-4-8-17(19)14-21-18-12-10-16(11-13-18)20(23)15-6-2-1-3-7-15/h1-14,22H |
InChI Key |
NJIDMUYXBWZOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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